N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of A-486 involves organic synthetic chemical reactions. The specific preparation method can vary depending on experimental conditions and requirements. Generally, the compound is synthesized through a series of reactions involving the appropriate starting materials and reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
A-486 undergoes various chemical reactions, including:
Oxidation: A-486 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: A-486 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
A-486 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving p300/CBP catalytic activity.
Biology: Employed in research on cellular processes and gene expression regulation.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
A-486 exerts its effects by selectively inhibiting the catalytic activity of p300/CBP. This inhibition affects the acetylation of histones and other proteins, leading to changes in gene expression and cellular processes. The molecular targets of A-486 include the p300/CBP histone acetyltransferase enzymes, which play a crucial role in regulating transcription and chromatin structure .
Comparison with Similar Compounds
A-486 is unique in its selective inhibition of p300/CBP catalytic activity. Similar compounds include:
A-485: Another potent inhibitor of p300/CBP with similar bioactive properties.
BET bromodomain inhibitors: Compounds that target bromodomains but have different selectivity profiles compared to A-486.
Thiazolidinediones: Compounds that target PPARγ but have different mechanisms of action and selectivity compared to A-486 .
A-486 stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24F4N4O5 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide |
InChI |
InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-6-17(26)7-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-5-8-18(11-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1 |
InChI Key |
MTTJOZOOUCZVHO-LFPIHBKWSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=C(C=C4)NC(=O)NC)OC2=O |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=C(C=C4)NC(=O)NC)OC2=O |
Origin of Product |
United States |
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